2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a phthalazinone moiety, a piperazine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phthalazinone Intermediate: This step involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazinone.
Benzoylation: The phthalazinone intermediate is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Piperazine Coupling: The benzoylated phthalazinone is reacted with piperazine to form the piperazinyl derivative.
Pyridine Coupling: Finally, the piperazinyl derivative is coupled with 3-cyanopyridine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phthalazinone moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the phthalazinone.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), which is a target for cancer therapy.
Biological Research: The compound is used in studies related to cell signaling pathways and apoptosis.
Chemical Biology: It serves as a tool compound for investigating the role of phthalazinone derivatives in various biological processes.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile: This compound is structurally similar and also acts as a PARP inhibitor.
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives: These compounds have similar biological activities, including antiviral and antimicrobial properties.
Uniqueness
2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit PARP enzymes and affect multiple signaling pathways makes it a valuable compound for therapeutic research.
Properties
Molecular Formula |
C26H22N6O2 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-[4-[3-[(4-oxo-1H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H22N6O2/c27-17-20-7-4-10-28-24(20)31-11-13-32(14-12-31)26(34)19-6-3-5-18(15-19)16-23-21-8-1-2-9-22(21)25(33)30-29-23/h1-10,15,23H,11-14,16H2 |
InChI Key |
GHOHIBSLTLPUKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C#N)C(=O)C3=CC=CC(=C3)CC4C5=CC=CC=C5C(=O)N=N4 |
Origin of Product |
United States |
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